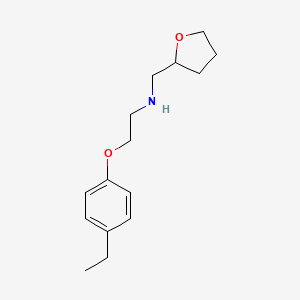

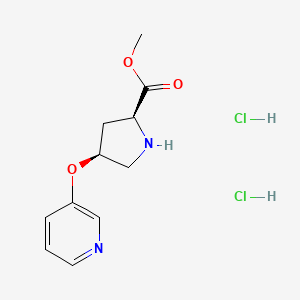

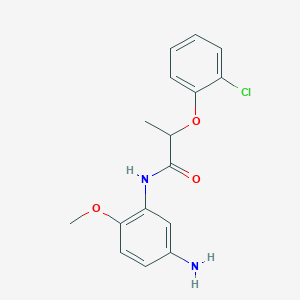

![molecular formula C8H10N2O2 B1391332 3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid CAS No. 408312-27-6](/img/structure/B1391332.png)

3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid

Overview

Description

“3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid” is a compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives has been reported in the literature . The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole was presented to characterize and establish a structure stability relationship of cyclic imidazole derivative families for imidazolium ionic liquid research applications . Nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives .Molecular Structure Analysis

The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .Chemical Reactions Analysis

Reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with alkylating reagents leads to the formation of quaternary imidazolium salts .Physical And Chemical Properties Analysis

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole at 100 K has monoclinic (P21/n) symmetry . The crystal cohesion is achieved by C—H N hydrogen bonds .Scientific Research Applications

-

- Application Summary : The compound is being studied for its potential use in ionic liquids, which have a wide range of applications such as carbon dioxide capture, fuel cells, nanoparticle stabilization, and more .

- Methods of Application : The research involves the synthesis of new cation moieties for ionic liquid designs. The imidazole derivatives are used due to their versatility and relatively high stability .

- Results or Outcomes : The research is still ongoing, and specific results or outcomes are not mentioned in the source .

-

- Application Summary : The compound has been used in the discovery of potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design .

- Methods of Application : The research involves the use of structure-based design approaches to expand members of a 6,7-dihydro-5H-pyrrolo imidazole fragment class .

- Results or Outcomes : The research led to the discovery of lead compounds with dissociation constants <10 nM and micromolar cellular activity against an AML-leukemia cell line .

-

- Application Summary : The compound’s crystal structure provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .

- Methods of Application : The research involves studying the compound’s crystal structure and its potential use in electrochemical applications .

- Results or Outcomes : The research is ongoing, and specific results or outcomes are not mentioned in the source .

-

- Application Summary : Imidazole derivatives, including this compound, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application : The research involves the synthesis of imidazole derivatives and testing their biological activities .

- Results or Outcomes : The research has led to the discovery of several commercially available drugs that contain the imidazole ring .

-

- Application Summary : The compound has been used in the synthesis of nitro derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles .

- Methods of Application : The research involves the nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles to synthesize the corresponding 3-nitro derivatives .

- Results or Outcomes : The research led to the synthesis of 6-substituted 2-amino-3-nitro-, 3-amino-2-nitro-, and 2-azido-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles .

- Scientific Field : Crystallography

- Application Summary : The crystal structure of the compound at 100 K has monoclinic (P21/n) symmetry. The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension .

- Methods of Application : The research involves studying the compound’s crystal structure and its potential use in electrochemical applications .

- Results or Outcomes : The crystal cohesion is achieved by C—H N hydrogen bonds. Interestingly, this fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .

Future Directions

Imidazole derivatives are widely used in the field due to their versatility and relatively high stability . They have become an important synthon in the development of new drugs . Therefore, the synthetic methods and biological activities of imidazole derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name |

3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-9-7-2-6(8(11)12)4-10(5)7/h3,6H,2,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWLOCPAGWIVCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

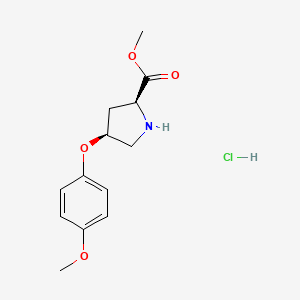

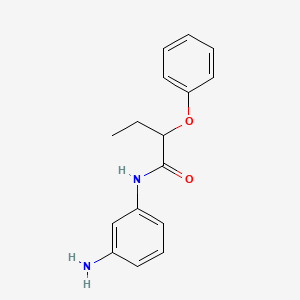

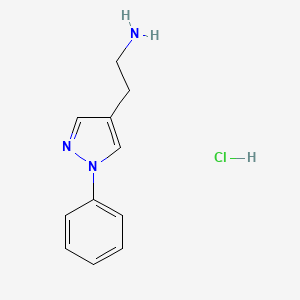

![4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1391250.png)

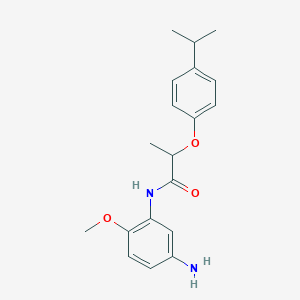

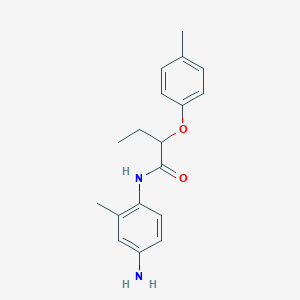

![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1391265.png)

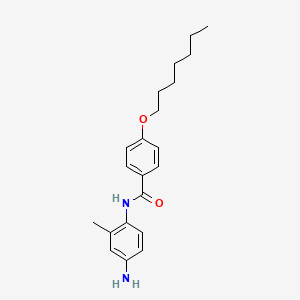

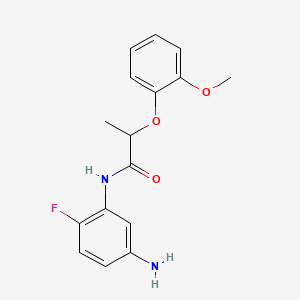

![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide](/img/structure/B1391270.png)